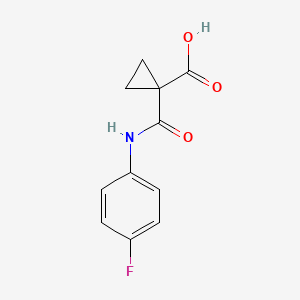

1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid

Descripción

The exact mass of the compound 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-[(4-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO3/c12-7-1-3-8(4-2-7)13-9(14)11(5-6-11)10(15)16/h1-4H,5-6H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFMAFXYUHZDKPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)NC2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00610608 | |

| Record name | 1-[(4-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849217-48-7 | |

| Record name | 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849217487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(4-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-((4-FLUOROPHENYL)CARBAMOYL)CYCLOPROPANECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P43N3DM5Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid, a key intermediate in the synthesis of multi-targeted tyrosine kinase inhibitors, most notably Cabozantinib.[1][2][3] This guide details the fundamental physicochemical properties, a representative synthetic protocol, and the biological context of this compound. The inclusion of cyclopropane motifs in drug design is a strategy to enhance metabolic stability and binding affinity.[4][5] This molecule, featuring a cyclopropane ring and a fluorinated phenyl group, is a critical building block in the development of novel therapeutics targeting signal transduction pathways implicated in oncology.[6][7]

Physicochemical Properties

1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid is a white to off-white crystalline powder.[1][2][6] Its core structure consists of a cyclopropane ring, which imparts conformational rigidity, linked to a 4-fluorophenyl carbamoyl moiety and a carboxylic acid group.[6] The presence of the carboxylic acid group and the amide linkage facilitates hydrogen bonding, contributing to its relatively high melting point and thermal stability.[6]

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀FNO₃ | [2][6][7][8] |

| Molecular Weight | 223.20 g/mol | [2][6][7][8][9] |

| Melting Point | 173.0 to 177.0 °C | [2][6][7] |

| Boiling Point (Predicted) | 475.2 ± 30.0 °C at 760 mmHg | [2][6][10] |

| Density (Predicted) | 1.521 g/cm³ | [2][10] |

| pKa (Predicted) | 3.48 ± 0.20 | [2] |

| Solubility | Soluble in Methanol | [2] |

| Appearance | White to almost white powder/crystal | [1][2][6][7] |

| Storage Temperature | 2 - 8 °C, Sealed in a dry environment | [2][7] |

| CAS Number | 849217-48-7 | [1][2][7][8] |

Biological Context and Significance

While 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid is primarily recognized as a synthetic intermediate, its structural components are significant in medicinal chemistry. The cyclopropyl group can enhance potency and metabolic stability in drug molecules.[4][5] The fluorophenyl moiety is a common feature in kinase inhibitors, potentially improving pharmacokinetic properties and target selectivity.[6]

This compound is a crucial precursor for the synthesis of Cabozantinib, an inhibitor of multiple tyrosine kinases, including MET, VEGFR, and AXL.[3] These kinases are key regulators of cellular processes such as proliferation, migration, and angiogenesis, which are often dysregulated in cancer. The inhibition of these pathways is a cornerstone of targeted cancer therapy.

Below is a diagram illustrating the signaling pathways targeted by Cabozantinib, the final product derived from the title compound.

Experimental Protocols

Synthesis of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic Acid

The following is a representative synthetic protocol adapted from publicly available literature.[1][2][8]

Materials:

-

Cyclopropyl-1,1-dicarboxylic acid

-

Tetrahydrofuran (THF)

-

Triethylamine

-

Thionyl chloride (SOCl₂)

-

4-fluoroaniline

-

Ethyl acetate (EtOAc)

-

1.0 M Sodium hydroxide (NaOH) solution

-

Saturated brine solution

-

Sodium sulfate (Na₂SO₄)

-

Heptane

-

Ice-water bath

Procedure:

-

Cool a solution of Cyclopropyl-1,1-dicarboxylic acid (1.0 eq) in THF in an ice-water bath.

-

Add Triethylamine (1.02 eq) dropwise, maintaining the temperature below 10 °C.

-

Stir the resulting solution for 30 minutes.

-

Add Thionyl chloride (0.98 eq).

-

Subsequently, add a solution of 4-fluoroaniline in THF dropwise, keeping the temperature below 10 °C.

-

Continue stirring for 4 hours, allowing the reaction to warm to room temperature.

-

Dilute the reaction mixture with EtOAc.

-

Wash the organic layer sequentially with 1.0 M aqueous NaOH, water, and saturated brine.

-

Dry the organic solution over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Add heptane to the resulting viscous liquid to precipitate the product.

-

Filter and dry the solid to yield 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid.

Quality Control and Characterization Workflow

A standard workflow for the synthesis and characterization of this compound is outlined below. This ensures the purity, identity, and quality of the final product, which is critical for its use in subsequent pharmaceutical manufacturing.

Safety Information

According to GHS hazard statements, 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid is classified as an irritant.[9]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be employed when handling this compound.

Conclusion

1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid is a well-characterized compound whose significance lies in its role as a key building block for advanced pharmaceutical agents. Its physicochemical properties are well-defined, and its synthesis is achievable through established organic chemistry methods. For researchers in drug discovery and development, this intermediate represents a critical component in the synthesis of targeted therapies, particularly in the field of oncology. Further research into derivatives of this compound could yield novel therapeutic agents with improved efficacy and safety profiles.

References

- 1. 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid | 849217-48-7 [chemicalbook.com]

- 2. 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid CAS#: 849217-48-7 [m.chemicalbook.com]

- 3. "Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) " by MSN Laboratories Private Limited, R&D Center; Srinivasan Thirumalai Rajan; M. Kishore kumar; M. Ramakrishna; Mukunda Reddy Panduga, Chandrakanth Rao Sirigiri [tdcommons.org]

- 4. nbinno.com [nbinno.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Buy 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid | 849217-48-7 [smolecule.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 9. 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid | C11H10FNO3 | CID 21081530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CAS#:849217-48-7 | 1-(4-Fluorophenylcarbamoyl)cyclopropanecarboxylic acid | Chemsrc [chemsrc.com]

A Comprehensive Technical Guide to 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic Acid (CAS: 849217-48-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid (CAS: 849217-48-7), a key intermediate in the synthesis of potent tyrosine kinase inhibitors, most notably Cabozantinib. This document details the physicochemical properties, synthesis methodologies, and its role in the development of targeted cancer therapies. Furthermore, it elucidates the mechanism of action of the downstream therapeutic agents, focusing on the c-MET and VEGFR2 signaling pathways. Detailed experimental protocols for its synthesis and for general in vitro and in vivo evaluation of resultant tyrosine kinase inhibitors are provided to support researchers in the field of oncology drug discovery and development.

Introduction

1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid is a synthetic organic compound that has garnered significant attention in medicinal chemistry.[1] Its unique molecular architecture, featuring a cyclopropane ring and a fluorinated phenyl group, makes it a valuable building block in the synthesis of novel therapeutic agents.[1][2] The primary application of this compound is as a crucial intermediate in the manufacture of Cabozantinib, a multi-tyrosine kinase inhibitor approved for the treatment of various cancers, including medullary thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma.[3][4][5] The fluorinated phenyl group is a key feature that can enhance the potency and pharmacokinetic properties of the final drug molecule.[6]

Physicochemical Properties

A summary of the key physicochemical properties of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid is presented in the table below. The compound is a white to off-white crystalline solid with a relatively high melting point, indicating strong intermolecular forces.[7][8] It exhibits limited solubility in water but is soluble in polar organic solvents like methanol and DMSO.[6][8]

| Property | Value | References |

| CAS Number | 849217-48-7 | [9] |

| Molecular Formula | C₁₁H₁₀FNO₃ | [7][9] |

| Molecular Weight | 223.20 g/mol | [7][9] |

| Appearance | White to almost white powder/crystal | [1][7] |

| Melting Point | 173.0 to 177.0 °C | [1][7] |

| Boiling Point (Predicted) | 475.2 ± 30.0 °C at 760 mmHg | [7] |

| Purity | ≥ 98% (HPLC) | [1] |

| Solubility | Soluble in Methanol, DMSO | [6][8] |

| Storage Conditions | Store at 2 - 8 °C | [1] |

Synthesis and Experimental Protocols

The synthesis of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid is a critical step in the production of Cabozantinib. Several synthetic routes have been reported, with a common method involving the reaction of cyclopropane-1,1-dicarboxylic acid with 4-fluoroaniline.[6][10]

General Synthesis Workflow

The overall synthetic process can be visualized as a two-step reaction starting from commercially available reagents.

Detailed Experimental Protocol for Synthesis

This protocol is a synthesized representation from multiple sources and should be adapted and optimized based on laboratory conditions.[4][10]

Materials:

-

Cyclopropane-1,1-dicarboxylic acid

-

Thionyl chloride (SOCl₂)

-

4-Fluoroaniline

-

Triethylamine

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Sodium hydroxide (NaOH), 1.0 M aqueous solution

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Heptane

-

Ice-water bath

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopropane-1,1-dicarboxylic acid (1 equivalent) in anhydrous THF.

-

Cooling: Cool the solution in an ice-water bath to 0-5 °C.

-

Base Addition: Slowly add triethylamine (1.05 equivalents) dropwise to the cooled solution, ensuring the temperature remains below 10 °C.

-

Activation: After stirring for 30 minutes, add thionyl chloride (1 equivalent) dropwise, maintaining the temperature below 10 °C. Stir the reaction mixture for another 30 minutes.

-

Amidation: In a separate flask, prepare a solution of 4-fluoroaniline (1 equivalent) in anhydrous THF. Add this solution dropwise to the reaction mixture, again keeping the temperature below 10 °C.

-

Reaction Progression: Allow the reaction to stir for 4 hours, gradually warming to room temperature.

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1.0 M NaOH solution, water, and saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

-

Purification:

-

To the resulting viscous liquid, add heptane to precipitate the product.

-

Collect the solid by filtration.

-

Wash the solid with heptane and dry under vacuum to yield 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid.

-

Mechanism of Action of Downstream Tyrosine Kinase Inhibitors

1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid is a precursor to Cabozantinib, a potent inhibitor of multiple receptor tyrosine kinases (RTKs) that are implicated in tumor growth, angiogenesis, and metastasis.[3][11] The primary targets of Cabozantinib include c-MET (hepatocyte growth factor receptor) and VEGFR2 (vascular endothelial growth factor receptor 2).[2][12]

The c-MET Signaling Pathway

The c-MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in normal cellular processes, but their aberrant activation is a key driver in many cancers.[13][14] Overexpression or mutation of c-MET can lead to increased cell proliferation, survival, migration, and invasion.[15][16] Cabozantinib inhibits the kinase activity of c-MET, thereby blocking these downstream effects.[13]

The VEGFR2 Signaling Pathway

VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[17][18] The binding of vascular endothelial growth factor (VEGF) to VEGFR2 triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival.[19][20][21] By inhibiting VEGFR2, Cabozantinib disrupts the tumor blood supply, leading to reduced tumor growth.[12]

Pharmacokinetics and Toxicology

While specific pharmacokinetic and toxicology data for 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid are not extensively available, the data for the final drug product, Cabozantinib, are well-documented.

Pharmacokinetics of Cabozantinib

| Parameter | Value | References |

| Bioavailability | ~57% (following a high-fat meal) | [22][23] |

| Time to Peak Plasma Concentration (Tmax) | 2-5 hours | [22][23] |

| Plasma Protein Binding | >99.7% | [22][23] |

| Metabolism | Primarily via CYP3A4 | [22][23] |

| Terminal Half-life | ~120 hours | [22][23] |

| Excretion | Primarily in feces | [22][23] |

Toxicology

The toxicological properties of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid have not been thoroughly investigated.[24] For Cabozantinib, common adverse events observed in clinical trials include diarrhea, fatigue, nausea, decreased appetite, and hypertension.[3]

In Vitro and In Vivo Assay Protocols

The following are generalized protocols for the evaluation of tyrosine kinase inhibitors derived from 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid.

In Vitro Kinase Assay Workflow

This workflow outlines a common method for assessing the inhibitory activity of a compound against a target kinase.

In Vivo Efficacy Testing in Xenograft Models

This protocol describes a general approach for evaluating the anti-tumor efficacy of a tyrosine kinase inhibitor in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Tumor cells (e.g., a cell line with activated c-MET or VEGFR2)

-

Test compound (tyrosine kinase inhibitor) and vehicle control

-

Calipers for tumor measurement

-

Standard animal care facilities and equipment

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound or vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily oral gavage).

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice weekly).

-

Data Analysis: Calculate the tumor volume for each mouse at each time point. Plot the mean tumor volume versus time for each group to assess the anti-tumor efficacy of the test compound.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Conclusion

1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid is a fundamentally important intermediate in the synthesis of targeted anti-cancer therapies. Its role as a precursor to Cabozantinib highlights the significance of innovative chemical synthesis in the development of effective treatments for various malignancies. This technical guide provides researchers and drug development professionals with a comprehensive resource, encompassing the synthesis, mechanism of action, and preclinical evaluation strategies related to this key compound and its derivatives. The provided protocols and data aim to facilitate further research and development in the field of tyrosine kinase inhibitors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Cabozantinib: mechanism of action, pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]

- 4. 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid | 849217-48-7 [chemicalbook.com]

- 5. "Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) " by MSN Laboratories Private Limited, R&D Center; Srinivasan Thirumalai Rajan; M. Kishore kumar; M. Ramakrishna; Mukunda Reddy Panduga, Chandrakanth Rao Sirigiri [tdcommons.org]

- 6. cabometyxhcp.com [cabometyxhcp.com]

- 7. Buy 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid | 849217-48-7 [smolecule.com]

- 8. Page loading... [guidechem.com]

- 9. 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid | C11H10FNO3 | CID 21081530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 11. Cabozantinib synthesis - chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. c-MET [stage.abbviescience.com]

- 16. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 18. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. commerce.bio-rad.com [commerce.bio-rad.com]

- 21. Reactome | VEGFA-VEGFR2 Pathway [reactome.org]

- 22. Clinical Pharmacokinetics and Pharmacodynamics of Cabozantinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. capotchem.com [capotchem.com]

An In-depth Technical Guide to the Synthesis of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid, a key intermediate in the manufacturing of various pharmaceutical compounds, notably as a building block for cabozantinib.[1][2] This document outlines the core chemical reactions, presents quantitative data in a structured format, provides detailed experimental protocols, and includes a visual representation of the synthesis pathway.

Introduction

1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid (CAS No: 849217-48-7) is a white powdery substance with the molecular formula C₁₁H₁₀FNO₃ and a molecular weight of 223.2 g/mol .[3][4][5] Its synthesis is a critical step for chemists in the pharmaceutical industry. The most common and well-documented synthetic route involves the reaction of cyclopropane-1,1-dicarboxylic acid with 4-fluoroaniline. This guide will focus on this principal pathway, detailing the necessary reagents, conditions, and expected outcomes.

Core Synthesis Pathway

The fundamental reaction for the synthesis of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid is the mono-amidation of cyclopropane-1,1-dicarboxylic acid. This is typically achieved by activating one of the carboxylic acid groups, followed by nucleophilic attack by 4-fluoroaniline.

A general reaction scheme is as follows: Cyclopropane-1,1-dicarboxylic acid + 4-Fluoroaniline → 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid[5]

This transformation is commonly facilitated by a coupling agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, in the presence of a base like triethylamine (TEA) to neutralize the generated acid.[3][6]

Synthesis Pathway of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid

Caption: Reaction scheme for the synthesis of the target compound.

Quantitative Data Summary

The following tables summarize the quantitative data from various reported experimental protocols for the synthesis of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid.

Table 1: Reactant and Product Quantities

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mmol) | Amount | Reference |

| Cyclopropane-1,1-dicarboxylic acid | C₅H₆O₄ | 130.09 | 77 | 10 g | [3] |

| 4-Fluoroaniline | C₆H₆FN | 111.12 | - | 9.0 mL | [3] |

| 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid | C₁₁H₁₀FNO₃ | 223.2 | - | 15.8 g (93% Yield) | [3] |

Table 2: Reaction Conditions

| Parameter | Condition | Reference |

| Solvent | Tetrahydrofuran (THF) or Dichloromethane (DCM) | [3] |

| Coupling Agent | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | [3][6] |

| Base | Triethylamine (TEA) | [3] |

| Temperature | 0-10°C (ice bath), then warming to room temperature | [3][6] |

| Reaction Time | 0.5 - 4 hours | [3][6] |

Detailed Experimental Protocols

Two detailed experimental protocols are provided below, based on the cited literature.

Protocol 1: Synthesis using Thionyl Chloride in Tetrahydrofuran [3][4]

-

Reaction Setup: A reaction vessel is charged with cyclopropane-1,1-dicarboxylic acid (10 g, 77 mmol) and tetrahydrofuran (100 mL). The mixture is cooled to below 10°C in an ice-water bath.

-

Base Addition: Triethylamine (8.0 g, 79 mmol) is added dropwise to the cooled solution, ensuring the temperature remains below 10°C.

-

Activation: The solution is stirred for 30 minutes. Subsequently, thionyl chloride (9.0 g, 76 mmol) is added dropwise, maintaining the temperature below 10°C.

-

Amine Addition: A solution of 4-fluoroaniline (9.0 mL) in tetrahydrofuran (30 mL) is added dropwise to the reaction mixture, with the temperature kept below 10°C.

-

Reaction: The reaction mixture is stirred for 4 hours, during which it is allowed to warm to room temperature.

-

Work-up: The reaction is diluted with ethyl acetate (200 mL) and washed successively with 1.0 M aqueous sodium hydroxide (50 mL), water (40 mL), and saturated brine (40 mL).

-

Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to approximately 30 mL.

-

Precipitation and Purification: Heptane (200 mL) is added to the concentrated, viscous liquid, leading to the precipitation of a flaky solid. The solid is collected by filtration and dried to yield 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid (15.8 g, 93% yield).[3]

Protocol 2: Improved Process Involving Hydrolysis [7]

This alternative pathway involves the initial preparation of an ester, followed by amidation and subsequent hydrolysis.

-

Ester Hydrolysis: Diethyl cyclopropane-1,1-dicarboxylate is partially hydrolyzed to 1-(ethoxycarbonyl)cyclopropanecarboxylic acid using sodium hydroxide in methanol.

-

Amidation: The resulting monoester is then reacted with 4-fluoroaniline to form the corresponding amide-ester.

-

Final Hydrolysis: The amide-ester is hydrolyzed using a solution of sodium hydroxide in water and toluene. After an 8-hour stir at 25-30°C, the layers are separated.

-

Acidification and Isolation: The aqueous layer is cooled to 0-5°C, and hydrochloric acid is slowly added to precipitate the product. The solid is filtered, washed with water, and dried to yield the final product. A yield of 298.0 g was reported in one instance.[7]

Experimental Workflow for Protocol 1

Caption: Step-by-step workflow for the synthesis protocol.

Conclusion

The synthesis of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid is a well-established process that is crucial for the development of certain pharmaceuticals. The primary pathway, involving the mono-amidation of cyclopropane-1,1-dicarboxylic acid, is efficient and high-yielding. The provided protocols offer detailed guidance for researchers and professionals in the field, while the quantitative data allows for effective planning and execution of this synthesis. The choice between different coupling agents and solvents may depend on specific laboratory conditions and desired purity profiles.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 849217-48-7|1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid|BLD Pharm [bldpharm.com]

- 3. 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 4. 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid | 849217-48-7 [chemicalbook.com]

- 5. Buy 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid | 849217-48-7 [smolecule.com]

- 6. CN103664778A - Synthesis method of antineoplastic drug cabozant inib - Google Patents [patents.google.com]

- 7. tdcommons.org [tdcommons.org]

Unraveling the Biological Profile of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic Acid: A Review of Available Data

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid is a synthetic organic compound that has garnered attention primarily as a crucial intermediate in the synthesis of the potent tyrosine kinase inhibitor, Cabozantinib.[1][2][3] Its chemical architecture, featuring a cyclopropane ring, a carboxylic acid moiety, and a 4-fluorophenylcarbamoyl group, suggests a potential for inherent biological activity.[4][5] This technical guide aims to provide a comprehensive overview of the currently available information regarding the biological activity of this compound, with a focus on quantitative data, experimental methodologies, and its role in relevant signaling pathways. However, it is important to note that direct and extensive research into the standalone biological effects of this molecule is limited, with the majority of literature focusing on its utility as a synthetic precursor.

Physicochemical Properties

A solid understanding of the compound's physical and chemical characteristics is fundamental to interpreting its biological potential.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₀FNO₃ | [1] |

| Molecular Weight | 223.2 g/mol | [1] |

| Appearance | White to almost white powder or crystal | [1][6] |

| Melting Point | 173.0 to 177.0 °C | [1] |

| Boiling Point (Predicted) | 475.2 °C | [1][6] |

| Solubility | Soluble in methanol | [1] |

Biological Activity and Potential Applications

While comprehensive studies on the specific biological activities of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid are not extensively documented, its structural components are present in various known bioactive molecules.[4] The presence of a cyclopropane ring and a carboxylic acid group are features found in numerous pharmaceuticals and agrochemicals.[1] Furthermore, the incorporation of a fluorinated phenyl group can significantly influence a molecule's biological properties.[1]

Some research suggests that compounds with a 1-phenylcyclopropane carboxamide scaffold, a core structure related to the topic compound, possess a wide array of pharmacological activities, including anti-inflammatory, anti-depressive, anti-arrhythmic, antitumor, antifungal, and antibacterial effects.[7] However, specific quantitative data for 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid is not provided in the reviewed literature. Its primary documented role remains as an intermediate in the synthesis of pharmaceuticals, particularly tyrosine kinase inhibitors like Cabozantinib.[1][8]

Synthesis and Methodologies

The synthesis of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid is well-documented, providing a clear pathway for its preparation for research purposes.

Synthetic Workflow

The following diagram illustrates a common synthetic route for 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid.

References

- 1. chemimpex.com [chemimpex.com]

- 2. capotchem.com [capotchem.com]

- 3. 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid CAS#: 849217-48-7 [amp.chemicalbook.com]

- 4. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 849217-48-7|1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid|BLD Pharm [bldpharm.com]

- 6. Cabozantinib | C28H24FN3O5 | CID 25102847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid | C11H10FNO3 | CID 21081530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid | 849217-48-7 [chemicalbook.com]

A Technical Guide to 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic Acid: A Key Pharmaceutical Intermediate

Abstract: This document provides an in-depth technical overview of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid, a pivotal intermediate in the synthesis of modern pharmaceuticals. It details the compound's physicochemical properties, presents a comprehensive experimental protocol for its synthesis, and elucidates its critical role in the development of targeted therapies, particularly tyrosine kinase inhibitors like Cabozantinib. This guide is intended for researchers, chemists, and professionals in the field of drug development and medicinal chemistry.

Compound Profile and Physicochemical Properties

1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid (CAS No: 849217-48-7) is a white to off-white crystalline powder.[1][2] Its molecular structure incorporates a strained cyclopropane ring, a carboxylic acid group, and a 4-fluorophenyl carbamoyl moiety.[3] This unique combination of functional groups makes it a valuable and versatile building block in organic synthesis.[4] The presence of the fluorine atom can enhance biological activity and modify the electronic properties of the final active pharmaceutical ingredient (API).[1][3]

The key physicochemical data for this intermediate are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 849217-48-7 | [2][5] |

| Molecular Formula | C₁₁H₁₀FNO₃ | [1][2][5] |

| Molecular Weight | 223.20 g/mol | [1][5][6] |

| Appearance | White to almost white powder/crystal | [1][2] |

| Melting Point | 173.0 to 177.0 °C | [1][2][7] |

| Boiling Point (Predicted) | 475.2 ± 30.0 °C at 760 mmHg | [1][2][7] |

| Density (Predicted) | 1.5 ± 0.1 g/cm³ | [8] |

| Solubility | Soluble in Methanol; Better solubility in DMSO and ethanol than water | [1][2][4][9] |

| Storage Conditions | Sealed in a dry environment at room temperature | [2][7] |

| Purity (Commercial) | Typically ranges from 95% to >99% | [7][9] |

Synthesis and Experimental Protocol

The most common and efficient synthesis of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid involves the reaction of cyclopropane-1,1-dicarboxylic acid with 4-fluoroaniline.[1][2] This process typically involves the in-situ formation of an acid chloride intermediate.

Detailed Experimental Protocol:

A widely cited laboratory-scale synthesis is as follows:[2][5][10]

-

Reaction Setup: A solution of cyclopropyl-1,1-dicarboxylic acid (10 g, 77 mmol) in tetrahydrofuran (THF, 100 mL) is placed in a reaction vessel and cooled in an ice-water bath.[2][5]

-

Base Addition: Triethylamine (8.0 g, 79 mmol) is added dropwise to the cooled solution, ensuring the temperature is maintained below 10 °C.[2][5] The resulting mixture is stirred for 30 minutes.[2][5]

-

Acid Activation: Thionyl chloride (SOCl₂, 9.0 g, 76 mmol) is added to the solution.[2][5]

-

Amidation: A solution of 4-fluoroaniline (9.0 mL) in THF (30 mL) is then added dropwise, again keeping the reaction temperature below 10 °C.[2][5] The mixture is stirred for an additional 4 hours and allowed to warm to room temperature.[2][5]

-

Workup: The reaction is diluted with ethyl acetate (200 mL) and washed sequentially with 1.0 M aqueous sodium hydroxide (50 mL), water (40 mL), and saturated brine (40 mL).[2][5]

-

Isolation: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated by evaporation to approximately 30 mL.[2][5]

-

Precipitation and Purification: Heptane (200 mL) is added to the concentrated, viscous liquid, causing the product to precipitate as a flaky solid.[2][5]

-

Final Product: The solid is collected by filtration and dried to yield 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid. This protocol reports a yield of approximately 93% (15.8 g).[2][5]

Role in Pharmaceutical Development

This intermediate is a critical component in the synthesis of several advanced therapeutic agents, most notably Cabozantinib.[11][12] Cabozantinib is a potent multi-targeted tyrosine kinase inhibitor (TKI) approved for treating certain types of thyroid and kidney cancer.[1][13]

Mechanism of Action of Derived APIs:

TKIs function by blocking key signaling pathways that cancer cells use to grow, divide, and form new blood vessels (angiogenesis).[1] Cabozantinib, synthesized using the title intermediate, is known to inhibit receptor tyrosine kinases such as c-Met and VEGFR-2.[1] The inhibition of these pathways disrupts tumor growth, proliferation, and metastasis. The unique fluorinated phenyl group and the rigid cyclopropane structure derived from the intermediate are crucial for the high potency and binding affinity of the final drug molecule.[1][3]

Beyond its use for Cabozantinib, the compound serves as a building block for exploring other novel therapeutic agents.[14] Its structure is of interest in medicinal chemistry for developing anti-inflammatory and analgesic drugs.[14] Furthermore, its derivatives are being investigated in agricultural chemistry for the potential creation of new herbicides and fungicides.[4][14]

Conclusion

1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid is more than a simple chemical; it is an enabling intermediate for the synthesis of life-saving targeted cancer therapies. Its well-defined physicochemical properties and reliable synthetic protocols make it an indispensable tool for pharmaceutical development. The structural features it imparts to final drug molecules, such as Cabozantinib, are critical for achieving high potency and efficacy. As targeted therapies continue to be a cornerstone of modern medicine, the importance of high-quality, well-characterized intermediates like this one will only continue to grow.

References

- 1. Buy 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid | 849217-48-7 [smolecule.com]

- 2. 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid CAS#: 849217-48-7 [m.chemicalbook.com]

- 3. CAS 849217-48-7: 1-[(4-Fluorophenyl)carbamoyl]cyclopropane… [cymitquimica.com]

- 4. jecibiochem.com [jecibiochem.com]

- 5. 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 6. 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid | C11H10FNO3 | CID 21081530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid | 849217-48-7 [sigmaaldrich.com]

- 8. CAS#:849217-48-7 | 1-(4-Fluorophenylcarbamoyl)cyclopropanecarboxylic acid | Chemsrc [chemsrc.com]

- 9. Page loading... [wap.guidechem.com]

- 10. 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid | 849217-48-7 [chemicalbook.com]

- 11. veeprho.com [veeprho.com]

- 12. "Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) " by MSN Laboratories Private Limited, R&D Center; Srinivasan Thirumalai Rajan; M. Kishore kumar; M. Ramakrishna; Mukunda Reddy Panduga, Chandrakanth Rao Sirigiri [tdcommons.org]

- 13. tdcommons.org [tdcommons.org]

- 14. chemimpex.com [chemimpex.com]

In-Depth Technical Guide: Solubility Profile of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid is a key intermediate in the synthesis of several pharmacologically active molecules, most notably Cabozantinib, a potent multi-targeted tyrosine kinase inhibitor.[1][2] Understanding the physicochemical properties, particularly the solubility profile, of this intermediate is crucial for optimizing reaction conditions, purification processes, and overall drug development workflows. This technical guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for its determination and synthesis, and the relevant biological context of its end-product, Cabozantinib.

Physicochemical Properties

1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid is a white to almost white crystalline powder.[3][4] Its structure, featuring a carboxylic acid group, an amide linkage, a cyclopropane ring, and a fluorophenyl moiety, dictates its physicochemical behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀FNO₃ | [2] |

| Molecular Weight | 223.20 g/mol | [5] |

| Melting Point | 173.0 to 177.0 °C | [4] |

| Boiling Point (Predicted) | 475.2 ± 30.0 °C | [3] |

| pKa (Predicted) | 3.48 ± 0.20 | [6] |

| LogP (Predicted) | 0.95 | [7] |

Solubility Profile

| Solvent | Qualitative Solubility | Predicted Aqueous Solubility (logS) |

| Methanol | Soluble | Not Available |

| Dimethyl Sulfoxide (DMSO) | Soluble | Not Available |

| Ethanol | Soluble | Not Available |

| Water | Limited/Slightly Soluble | -2.5 to -3.0 |

Note: Predicted aqueous solubility is based on computational models and should be experimentally verified.

The solubility in polar organic solvents like methanol, DMSO, and ethanol is attributed to the molecule's ability to form hydrogen bonds via its carboxylic acid and amide functional groups. The limited aqueous solubility is a consequence of the hydrophobic fluorophenyl and cyclopropyl groups.

Experimental Protocols

Synthesis of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic Acid

The following protocol is adapted from established synthesis routes.[2][3]

Materials:

-

Cyclopropane-1,1-dicarboxylic acid

-

Thionyl chloride (SOCl₂)

-

4-Fluoroaniline

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

1M Sodium hydroxide (NaOH)

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Heptane

Procedure:

-

Dissolve cyclopropane-1,1-dicarboxylic acid in THF in a reaction vessel equipped with a stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add triethylamine to the cooled solution while maintaining the temperature below 10°C.

-

After the addition is complete, add thionyl chloride dropwise, ensuring the temperature remains below 10°C.

-

Stir the reaction mixture for 30-60 minutes at low temperature.

-

In a separate flask, dissolve 4-fluoroaniline in THF.

-

Add the 4-fluoroaniline solution dropwise to the reaction mixture, again keeping the temperature below 10°C.

-

Allow the reaction to stir for several hours, gradually warming to room temperature.

-

Upon completion, quench the reaction with water.

-

Extract the product into ethyl acetate.

-

Wash the organic layer sequentially with 1M NaOH, water, and saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure.

-

Precipitate the product by adding heptane to the concentrated solution.

-

Collect the solid product by filtration, wash with heptane, and dry under vacuum.

Caption: Synthesis Workflow.

Determination of Thermodynamic (Equilibrium) Solubility

The following is a general protocol for determining the solubility of the title compound using the shake-flask method.

Materials:

-

1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid

-

Selected solvents (e.g., Methanol, Ethanol, DMSO, Water)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer)

-

Syringe filters (0.22 µm)

Procedure:

-

Prepare a series of saturated solutions by adding an excess amount of the compound to a known volume of each solvent in separate vials.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C and 37°C) and agitate for a sufficient time to ensure equilibrium is reached (typically 24-72 hours).

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant.

-

Filter the sample through a syringe filter to remove any undissolved particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method against a standard curve.

-

Calculate the solubility in mg/mL or other appropriate units.

Caption: Solubility Determination Workflow.

Biological Context: Relevance to Cabozantinib Signaling Pathways

1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid is a critical building block for the synthesis of Cabozantinib, a potent inhibitor of multiple receptor tyrosine kinases (RTKs) implicated in tumor progression, angiogenesis, and metastasis. The primary targets of Cabozantinib include MET, VEGFR2, AXL, and RET. By inhibiting these RTKs, Cabozantinib disrupts key signaling cascades, including the PI3K/AKT/mTOR and RAS/MEK/ERK pathways, leading to decreased tumor cell proliferation, survival, and migration.

Caption: Cabozantinib Signaling Pathways.

References

- 1. Buy 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid | 849217-48-7 [smolecule.com]

- 2. 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid | 849217-48-7 [chemicalbook.com]

- 3. 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid CAS#: 849217-48-7 [m.chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid | C11H10FNO3 | CID 21081530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jecibiochem.com [jecibiochem.com]

- 7. CAS#:849217-48-7 | 1-(4-Fluorophenylcarbamoyl)cyclopropanecarboxylic acid | Chemsrc [chemsrc.com]

Spectroscopic and Synthetic Profile of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid, a key intermediate in the synthesis of various pharmaceuticals, notably the tyrosine kinase inhibitor Cabozantinib. This document compiles available data on its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. Detailed experimental protocols for its synthesis are presented, alongside a discussion of its relevance in targeting key signaling pathways in drug development.

Chemical Identity and Physical Properties

1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid is a white to almost white crystalline powder.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀FNO₃ | [2] |

| Molecular Weight | 223.2 g/mol | |

| CAS Number | 849217-48-7 | [2] |

| Melting Point | 173.0-177.0 °C | |

| Appearance | White to almost white powder/crystal | [1] |

Spectroscopic Data

This section details the available spectroscopic data for the title compound. While full spectral reproductions are often proprietary, the following data has been aggregated from available sources.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides characteristic signals corresponding to the aromatic, amide, and cyclopropyl protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 13.06 | s | 1H | Carboxylic acid (-COOH) |

| 10.55 | s | 1H | Amide (-NH) |

| 7.60 | m | 2H | Aromatic protons (ortho to -NH) |

| 7.12 | m | 2H | Aromatic protons (ortho to -F) |

| 1.39 | s | 4H | Cyclopropyl protons (-CH₂) |

Note: Data obtained from a patent describing the synthesis of Cabozantinib, with the spectrum recorded in DMSO-d₆ at 400 MHz.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹³C NMR data is not publicly available in the reviewed literature. Commercial suppliers indicate the availability of this data upon request.

Infrared (IR) Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (Carboxylic acid) | 3300-2500 (broad) |

| N-H stretch (Amide) | 3500-3300 |

| C=O stretch (Carboxylic acid) | 1725-1700 |

| C=O stretch (Amide I) | 1680-1630 |

| N-H bend (Amide II) | 1570-1515 |

| C-F stretch | 1250-1000 |

Mass Spectrometry (MS)

While specific mass spectra are not publicly available, the exact mass of the molecule has been calculated.

| Parameter | Value |

| Exact Mass | 223.0645 |

Experimental Protocols: Synthesis

The synthesis of 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid is well-documented, typically involving the reaction of cyclopropane-1,1-dicarboxylic acid with 4-fluoroaniline.

Materials and Reagents

-

Cyclopropane-1,1-dicarboxylic acid

-

Thionyl chloride (SOCl₂)

-

4-Fluoroaniline

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Heptane

-

Sodium hydroxide (NaOH)

-

Sodium sulfate (Na₂SO₄)

-

Saturated brine solution

Synthetic Procedure

-

In a suitable reaction vessel, dissolve cyclopropane-1,1-dicarboxylic acid (10 g, 77 mmol) in THF (100 mL) and cool the mixture in an ice-water bath.

-

Slowly add triethylamine (8.0 g, 79 mmol) to the cooled solution, ensuring the temperature remains below 10 °C.

-

Stir the resulting solution for 30 minutes, after which add thionyl chloride (9.0 g, 76 mmol) dropwise, maintaining the temperature below 10 °C.

-

In a separate flask, prepare a solution of 4-fluoroaniline (9.0 mL) in THF (30 mL).

-

Add the 4-fluoroaniline solution dropwise to the reaction mixture, again keeping the temperature below 10 °C.

-

Continue stirring the reaction mixture in the ice bath for 4 hours, then allow it to warm to room temperature.

-

Dilute the reaction mixture with ethyl acetate (200 mL).

-

Wash the organic layer sequentially with 1.0 M aqueous NaOH (50 mL), water (40 mL), and saturated brine (40 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to a volume of approximately 30 mL.

-

To the resulting viscous liquid, add heptane (200 mL) to precipitate a flaky solid.

-

Collect the solid by filtration and dry to yield 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid (15.8 g, 93% yield).

Caption: Synthetic workflow for 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid.

Role in Drug Development: Tyrosine Kinase Inhibition

1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid is a crucial building block for the synthesis of Cabozantinib, a potent multi-tyrosine kinase inhibitor (TKI).[3] TKIs are a class of targeted cancer therapies that block key signaling pathways involved in cell proliferation, angiogenesis, and metastasis.[4] Cabozantinib is known to inhibit several receptor tyrosine kinases, including VEGFR, MET, and AXL.[5][6] The inhibition of these pathways disrupts tumor growth and survival.

References

- 1. What is the mechanism of action of Cabozantinib? [synapse.patsnap.com]

- 2. 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid | C11H10FNO3 | CID 21081530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cabozantinib: mechanism of action, pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. [Cabozantinib: Mechanism of action, efficacy and indications] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic Acid in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid, a key building block in contemporary medicinal chemistry. While primarily recognized as a crucial intermediate in the synthesis of the multi-tyrosine kinase inhibitor Cabozantinib, the unique structural motifs of this compound—a fluorinated phenyl ring and a cyclopropane carboxamide moiety—suggest a broader potential for its application in drug discovery and development. This document will explore its synthesis, physicochemical properties, and established role in the production of Cabozantinib. Furthermore, it will delve into the potential for this molecule and its derivatives to be explored for novel therapeutic applications, supported by a proposed workflow for biological evaluation.

Introduction

1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid has emerged as a molecule of significant interest within the pharmaceutical industry. Its prominence is largely attributed to its role as a key precursor in the manufacturing of Cabozantinib, a potent inhibitor of multiple tyrosine kinases, including MET, VEGFR2, and RET, which is utilized in the treatment of various cancers.[1][2] Beyond this established application, the constituent parts of the molecule offer intriguing possibilities for the design of novel therapeutic agents. The strategic incorporation of a fluorine atom can enhance metabolic stability and binding affinity, while the rigid cyclopropane scaffold can confer favorable conformational properties to drug candidates.[3][4] This guide aims to provide a comprehensive resource on 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid, covering its synthesis, properties, and potential for future drug discovery endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid is essential for its handling, reaction optimization, and for predicting its behavior in biological systems. The key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₀FNO₃ | [5] |

| Molecular Weight | 223.2 g/mol | [5] |

| Appearance | White to almost white powder/crystal | [3][6] |

| Melting Point | 173.0 to 177.0 °C | [3][6] |

| Boiling Point (Predicted) | 475.2 ± 30.0 °C | [3][5] |

| pKa (Predicted) | 3.48 ± 0.20 | [1][5] |

| Solubility | Soluble in Methanol, Dimethyl sulfoxide (DMSO), and Ethanol. Limited solubility in water. | [1][3][7] |

| LogP (Predicted) | 0.95 | [8] |

Synthesis of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid

The synthesis of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid is a well-documented process. A common and efficient method involves the reaction of cyclopropyl-1,1-dicarboxylic acid with 4-fluoroaniline in the presence of a coupling agent or after activation of the carboxylic acid.[9]

General Synthesis Scheme

A widely employed synthetic route is depicted below. This process involves the activation of one of the carboxylic acid groups of cyclopropyl-1,1-dicarboxylic acid, followed by amidation with 4-fluoroaniline.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid.[5][9]

Materials:

-

Cyclopropyl-1,1-dicarboxylic acid

-

Tetrahydrofuran (THF)

-

Triethylamine (Et₃N)

-

Thionyl chloride (SOCl₂)

-

4-Fluoroaniline

-

Ethyl acetate (EtOAc)

-

1.0 M Sodium hydroxide (NaOH) solution

-

Saturated brine solution

-

Anhydrous Sodium sulfate (Na₂SO₄)

-

Heptane

-

Ice-water bath

-

Standard laboratory glassware and stirring equipment

Procedure:

-

In a suitable reaction vessel, dissolve cyclopropyl-1,1-dicarboxylic acid (1.0 eq) in THF.

-

Cool the solution in an ice-water bath.

-

Add triethylamine (1.05 eq) dropwise to the cooled solution, maintaining the temperature below 10 °C.

-

After stirring for 30 minutes, add thionyl chloride (1.0 eq) dropwise, again keeping the temperature below 10 °C.

-

In a separate flask, dissolve 4-fluoroaniline (1.0 eq) in THF.

-

Add the 4-fluoroaniline solution dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

Continue stirring in the ice bath for 4 hours, then allow the reaction to warm to room temperature.

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1.0 M NaOH solution, water, and saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Add heptane to the resulting residue to precipitate the product.

-

Collect the solid by filtration and dry to obtain 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid.

Role in the Synthesis of Cabozantinib

1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid is a pivotal intermediate in the synthesis of Cabozantinib. The carboxylic acid group of this molecule is activated and then reacted with the aniline moiety of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline to form the final dicarboxamide structure of Cabozantinib.

References

- 1. jecibiochem.com [jecibiochem.com]

- 2. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Buy 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid | 849217-48-7 [smolecule.com]

- 4. 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid | C11H10FNO3 | CID 21081530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid CAS#: 849217-48-7 [m.chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Page loading... [guidechem.com]

- 8. CAS#:849217-48-7 | 1-(4-Fluorophenylcarbamoyl)cyclopropanecarboxylic acid | Chemsrc [chemsrc.com]

- 9. 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid | 849217-48-7 [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid, a key intermediate in the preparation of various pharmaceutical compounds, including the anticancer drug Cabozantinib.[1][2] The protocols outlined below are based on established synthetic methods.

Chemical Properties

| Property | Value |

| CAS Number | 849217-48-7 |

| Molecular Formula | C11H10FNO3 |

| Molecular Weight | 223.2 g/mol |

| Appearance | White to almost white powder or crystalline solid[3][4][5] |

| Melting Point | 173.0 to 177.0 °C |

| Boiling Point | 475.2±30.0 °C (Predicted) |

| Density | 1.521 g/cm³ (Predicted) |

| Solubility | Soluble in Methanol |

Protocol 1: Synthesis from Cyclopropyl-1,1-dicarboxylic Acid

This protocol describes a one-pot synthesis of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid starting from cyclopropyl-1,1-dicarboxylic acid.

Experimental Workflow

Caption: Workflow for the synthesis of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid.

Materials and Reagents

| Reagent | Amount | Moles (mmol) |

| Cyclopropyl-1,1-dicarboxylic acid | 10 g | 77 |

| Tetrahydrofuran (THF) | 100 mL + 30 mL | - |

| Triethylamine | 8.0 g | 79 |

| Thionyl chloride (SOCl₂) | 9.0 g | 76 |

| 4-fluoroaniline | 9.0 mL | - |

| Ethyl Acetate (EtOAc) | 200 mL | - |

| 1.0 M Sodium Hydroxide (NaOH) | 50 mL | - |

| Water | 40 mL | - |

| Saturated Brine | 40 mL | - |

| Sodium Sulfate (Na₂SO₄) | q.s. | - |

| Heptane | 200 mL | - |

Procedure

-

In a suitable reaction vessel, dissolve 10 g (77 mmol) of cyclopropyl-1,1-dicarboxylic acid in 100 mL of THF.[3][6]

-

Cool the solution in an ice-water bath, ensuring the temperature is maintained below 10°C.[3][6]

-

Slowly add 8.0 g (79 mmol) of triethylamine dropwise to the cooled solution.[3][6]

-

Stir the resulting solution for 30 minutes at the same temperature.[3][6]

-

Add 9.0 g (76 mmol) of thionyl chloride dropwise, keeping the temperature below 10°C.[3][6]

-

In a separate flask, dissolve 9.0 mL of 4-fluoroaniline in 30 mL of THF.[3][6]

-

Add the 4-fluoroaniline solution dropwise to the reaction mixture, maintaining the temperature below 10°C.[3][6]

-

Continue stirring the reaction mixture for 4 hours, allowing it to gradually warm to room temperature.[3][6]

-

After the reaction is complete, dilute the mixture with 200 mL of ethyl acetate.[3][6]

-

Wash the organic layer sequentially with 50 mL of 1.0 M aqueous NaOH, 40 mL of water, and 40 mL of saturated brine.[3][6]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure until a viscous liquid of approximately 30 mL remains.[3][6]

-

To the resulting viscous liquid, add 200 mL of heptane to precipitate a flaky solid.[3][6]

-

Collect the solid by filtration and dry to obtain 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid.

Results

Protocol 2: Improved Process via Diethyl Cyclopropane-1,1-dicarboxylate

This protocol outlines a multi-step synthesis that can be advantageous for larger-scale production.

Synthesis Pathway

Caption: Multi-step synthesis pathway for 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid.

Step 1: Preparation of 1-(ethoxycarbonyl)cyclopropanecarboxylic acid

-

To 500.0 g of diethyl cyclopropane-1,1-dicarboxylate, add 2500.0 mL of methanol at 25-30°C and stir for 20 minutes.[7]

-

Cool the mixture to 0-5°C.[7]

-

Slowly add a solution of 129.0 g of sodium hydroxide in 500.0 mL of water at 0-5°C.[7]

-

Raise the temperature to 25-30°C and stir for 7 hours.[7]

-

Distill off the solvent completely under vacuum at a temperature below 55°C.[7]

-

Add 750.0 mL of water to the residue at 25-30°C.[7]

-

Acidify the mixture with hydrochloric acid and stir for 15 minutes.[7]

-

Extract the aqueous layer with ethyl acetate (1250.0 mL).[7]

-

Separate the layers, and re-extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry with sodium sulfate, and distill off the solvent under vacuum below 55°C to obtain the title compound.[7]

Step 2-3: Amidation and Hydrolysis to Yield 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid

Note: The specific details for the conversion of 1-(ethoxycarbonyl)cyclopropanecarboxylic acid to the final product are part of a broader process described in the reference. The final hydrolysis step is detailed below.

Final Step: Preparation of 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid

-

To the intermediate amide from the previous step, add 1000.0 mL of toluene at 25-30°C and stir for 30 minutes.[7]

-

Slowly add a solution of 161.29 g of sodium hydroxide in 1500.0 mL of water and stir for 8 hours.[7]

-

Separate the layers and wash the aqueous layer with toluene.[7]

-

Cool the aqueous layer to 0-5°C.[7]

-

Slowly add hydrochloric acid to the aqueous layer at 0-5°C and stir for 2 hours.[7]

-

Filter the resulting solid, wash with water, and dry to obtain the final product.[7]

Results

-

Yield: 298.0 g (from the multi-step process)[7]

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Thionyl chloride is corrosive and lachrymatory; handle with extreme care.

-

Triethylamine is a flammable and corrosive liquid.

-

Handle all chemicals with caution and refer to their respective Safety Data Sheets (SDS) for detailed information.

References

- 1. "Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) " by MSN Laboratories Private Limited, R&D Center; Srinivasan Thirumalai Rajan; M. Kishore kumar; M. Ramakrishna; Mukunda Reddy Panduga, Chandrakanth Rao Sirigiri [tdcommons.org]

- 2. chemimpex.com [chemimpex.com]

- 3. 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid | 849217-48-7 [chemicalbook.com]

- 4. 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid CAS#: 849217-48-7 [m.chemicalbook.com]

- 5. 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid CAS#: 849217-48-7 [amp.chemicalbook.com]

- 6. 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 7. tdcommons.org [tdcommons.org]

Application Note: High-Purity 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic Acid via Recrystallization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid, a key intermediate in the synthesis of the targeted cancer therapy drug, Cabozantinib. The described method utilizes a mixed-solvent recrystallization technique to effectively remove process-related impurities, yielding a final product with purity suitable for further pharmaceutical development. This document outlines the experimental procedure, presents quantitative data on purity improvement, and discusses the rationale behind the selected purification strategy.

Introduction

1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid is a critical building block in the synthesis of Cabozantinib, a potent inhibitor of multiple receptor tyrosine kinases involved in tumor progression and angiogenesis. The purity of this intermediate is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Recrystallization is a robust and scalable purification technique that relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. This method is widely employed in the pharmaceutical industry to achieve high levels of purity. This note details a reliable recrystallization protocol for 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid, enabling researchers and drug development professionals to obtain high-purity material for their studies.

Physicochemical Properties

A summary of the key physicochemical properties of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid is presented in the table below.

| Property | Value |

| Appearance | White to off-white crystalline solid or powder |

| Molecular Formula | C₁₁H₁₀FNO₃ |

| Molecular Weight | 223.2 g/mol |

| Melting Point | 173-177 °C |

| Solubility | Soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO) |

| Commercial Purity | Typically available in purities ranging from 95% to ≥99% |

Impurity Profile

During the synthesis of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid, several process-related impurities can be generated. The most common impurities include unreacted starting materials and by-products from side reactions. The recrystallization process described herein is effective at removing these impurities.

Potential Impurities:

-

4-Fluoroaniline: An unreacted starting material.

-

Cyclopropane-1,1-dicarboxylic acid: An unreacted starting material.

-

N,N'-bis(4-fluorophenyl)cyclopropane-1,1-dicarboxamide: A di-substituted by-product.

Recrystallization Protocol

This protocol is designed for the purification of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid on a laboratory scale.

Materials and Equipment:

-

Crude 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid

-

Ethyl acetate (ACS grade or higher)

-

Heptane (ACS grade or higher)

-

Erlenmeyer flask

-

Heating mantle or hot plate with magnetic stirrer

-

Reflux condenser

-

Büchner funnel and flask

-

Vacuum source

-

Filter paper

-

Spatula and weighing balance

-

Drying oven or vacuum desiccator

Procedure:

-

Dissolution: In a suitably sized Erlenmeyer flask, add the crude 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid. For every 1 gram of crude material, add 5-10 mL of ethyl acetate.

-

Heating: Gently heat the mixture with stirring to reflux until all the solid material has dissolved.

-

Hot Filtration (Optional): If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them.

-

Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. As the solution cools, crystals of the purified product will begin to form.

-

Precipitation: Once the solution has reached room temperature, slowly add heptane (approximately 2-3 volumes of the initial ethyl acetate used) with gentle stirring. The addition of the anti-solvent will induce further precipitation of the product.

-

Cooling: Cool the mixture in an ice-water bath for at least 1 hour to maximize the yield of the recrystallized product.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of cold heptane to remove any residual soluble impurities.

-

Drying: Dry the purified crystals in a vacuum oven at 40-50 °C until a constant weight is achieved.

Data Presentation

The effectiveness of the recrystallization protocol was assessed by comparing the purity of the material before and after the purification process using High-Performance Liquid Chromatography (HPLC).

| Sample | Purity (by HPLC) | Yield |

| Crude Material | ~95% | - |

| Recrystallized Product | >99.5% | 85-95% |

Experimental Workflow Diagram

Caption: A flowchart illustrating the key steps in the recrystallization process.

Signaling Pathway Diagram (Logical Relationship)

Caption: A diagram showing the logical progression of the purification process.

Conclusion

The recrystallization protocol detailed in this application note provides a simple and effective method for the purification of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid. This procedure successfully removes key process-related impurities, yielding a product with high purity (>99.5%) and in good recovery. This high-quality material is well-suited for use in the subsequent stages of pharmaceutical synthesis and drug development. The provided workflow and logical diagrams offer a clear visual representation of the process for easy implementation in a laboratory setting.

Application Notes and Protocols for the Solid-Phase Synthesis Utilizing 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid in solid-phase synthesis. This compound is a key building block, notably in the synthesis of Cabozantinib, a potent tyrosine kinase inhibitor.[1][2][3] The methodologies outlined below adapt the principles of solid-phase peptide synthesis (SPPS) to enable the efficient, resin-based construction of complex small molecules, facilitating high-throughput synthesis and purification.

Introduction to Solid-Phase Synthesis with 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic Acid

1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid is a versatile carboxylic acid derivative. Its structure, featuring a cyclopropane ring and a fluorinated phenyl group, makes it a valuable component in the development of novel therapeutic agents.[4] Solid-phase synthesis offers several advantages over traditional solution-phase chemistry, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation.

This document outlines a representative workflow for the solid-phase synthesis of a Cabozantinib analogue, demonstrating the utility of 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid as a key synthetic building block.

Physicochemical Properties of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic Acid:

| Property | Value |

| CAS Number | 849217-48-7 |

| Molecular Formula | C₁₁H₁₀FNO₃ |

| Molecular Weight | 223.2 g/mol |

| Appearance | White to off-white crystalline solid |

| Purity | Typically ≥98% (HPLC) |

| Solubility | Soluble in polar organic solvents such as DMSO and ethanol |

| Storage | 2 - 8 °C, sealed in a dry environment |

Experimental Workflow and Signaling Pathway Context

The following diagram illustrates the proposed solid-phase synthesis workflow. This multi-step process is initiated by the immobilization of a primary building block onto a solid support, followed by a series of coupling and deprotection steps, culminating in the cleavage of the final product from the resin.

Caption: Solid-phase synthesis workflow for a Cabozantinib analogue.

Cabozantinib is an inhibitor of multiple receptor tyrosine kinases (RTKs), including MET, VEGFR, and AXL, which are implicated in tumor angiogenesis, invasion, and metastasis. The following diagram depicts a simplified representation of the signaling pathways targeted by Cabozantinib.

Caption: Simplified signaling pathways inhibited by Cabozantinib.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the solid-phase synthesis of a Cabozantinib analogue.

Materials and Reagents

-